2-Amino-1-benzyl-1-methylguanidine;hydroiodide
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Overview
Description
2-Amino-1-benzyl-1-methylguanidine;hydroiodide is a chemical compound with the molecular formula C9H14N4·HI It is a derivative of guanidine, a compound known for its strong basicity and nucleophilicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-benzyl-1-methylguanidine;hydroiodide typically involves the guanylation of appropriate amines. One common method is the reaction of benzylamine with methyl isothiourea under basic conditions to form the guanidine derivative. The reaction is usually carried out in an aqueous or alcoholic solvent at room temperature. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the product is achieved through crystallization or recrystallization techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-benzyl-1-methylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the guanidine nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-Amino-1-benzyl-1-methylguanidine;hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-1-benzyl-1-methylguanidine;hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-benzyl-1-methylguanidine
- 2-Amino-1-methylbenzimidazole
- 2-Aminopyrimidine derivatives
Uniqueness
2-Amino-1-benzyl-1-methylguanidine;hydroiodide is unique due to its specific structural features, such as the presence of both benzyl and methyl groups on the guanidine moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
75435-51-7 |
---|---|
Molecular Formula |
C9H15IN4 |
Molecular Weight |
306.15 g/mol |
IUPAC Name |
2-amino-1-benzyl-1-methylguanidine;hydroiodide |
InChI |
InChI=1S/C9H14N4.HI/c1-13(9(10)12-11)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H2,10,12);1H |
InChI Key |
CDLPPPYLAKJDII-UHFFFAOYSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C(=N/N)/N.I |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=NN)N.I |
Origin of Product |
United States |
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